- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-onesPreparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron, 1987, 43(11), 2505-12

Cas no 97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)

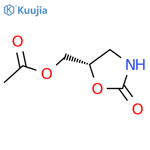

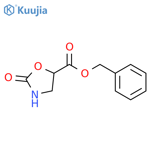

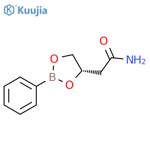

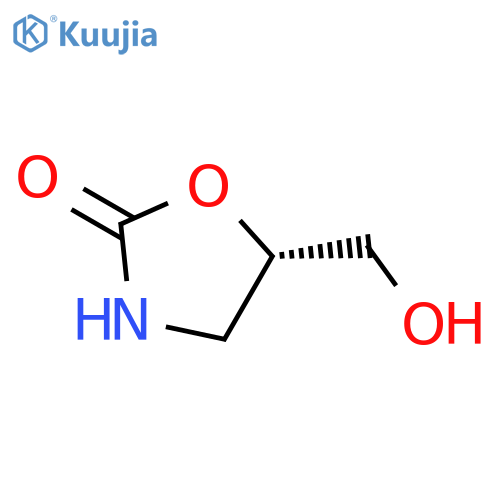

97859-51-3 structure

상품 이름:(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-5-(Hydroxymethyl)oxazolidin-2-one

- (5S)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)- (ZCI)

- (5S)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one

- (S)-5-Hydroxymethyl-2-oxazolidinone

- 2-Oxazolidinone, 5-(hydroxymethyl)-, (S)-

- CS-0053134

- AS-52043

- SCHEMBL3954454

- P14223

- 97859-51-3

- EN300-7211291

- MFCD27977273

- LSYOFPBORRARMF-VKHMYHEASA-N

- (S)-5-(hydroxylmethyl)oxazolidin-2-one

- CS-0067235

- AKOS025396273

- (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

-

- MDL: MFCD27977273

- 인치: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1

- InChIKey: LSYOFPBORRARMF-VKHMYHEASA-N

- 미소: C([C@@H]1CNC(=O)O1)O

계산된 속성

- 정밀분자량: 117.042593085g/mol

- 동위원소 질량: 117.042593085g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 4

- 중원자 수량: 8

- 회전 가능한 화학 키 수량: 1

- 복잡도: 104

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): -0.9

- 토폴로지 분자 극성 표면적: 58.6Ų

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | S357975-25mg |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 25mg |

$ 295.00 | 2022-06-03 | ||

| Chemenu | CM294729-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$1249 | 2021-08-18 | |

| TRC | S357975-2.5mg |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-500MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 500MG |

¥ 1,702.00 | 2023-04-12 | |

| Enamine | EN300-7211291-0.5g |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 95% | 0.5g |

$400.0 | 2023-05-29 | |

| Enamine | EN300-7211291-2.5g |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 95% | 2.5g |

$1078.0 | 2023-05-29 | |

| eNovation Chemicals LLC | D586480-250MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 250mg |

$100 | 2024-07-21 | |

| Chemenu | CM294729-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$*** | 2023-03-29 | |

| Ambeed | A647419-1g |

(S)-5-(Hydroxymethyl)oxazolidin-2-one |

97859-51-3 | 95% | 1g |

$199.0 | 2025-02-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1927-250MG |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

97859-51-3 | 97% | 250MG |

¥ 1,042.00 | 2023-04-12 |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol

1.1 Reagents: Potassium carbonate Solvents: Ethanol

1.1 Reagents: Potassium carbonate Solvents: Ethanol

참조

합성회로 2

반응 조건

참조

- Method for preparing oxazolidinone intermediateProcess for the resolution of racemic 5-substituted 2-oxazolidinones by crystallization, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran

1.2 Reagents: Pyridine

2.1 Reagents: Potassium carbonate Solvents: Ethanol

1.2 Reagents: Pyridine

2.1 Reagents: Potassium carbonate Solvents: Ethanol

참조

- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12

합성회로 4

반응 조건

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: Lead tetraacetate Solvents: Pyridine ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt

2.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

참조

- An enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidAn enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,

합성회로 5

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt

참조

- An enantioconvergent chemoenzymatic synthesis of (R)-γ- amino-β- hydroxybutyric acid ((R)-GABOBAn enantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acidEnantioconvergent chemoenzymatic synthesis of (R)-γ-amino-β-hydroxybutyric acid, India, , ,

합성회로 6

반응 조건

1.1 Reagents: Magnesium methoxide Solvents: Diglyme

1.1 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C

1.1 2 h, 110 °C; 110 °C → rt

1.2 Reagents: Magnesium methoxide Solvents: Diethylene glycol ; 10 h, 160 °C

참조

- Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesInhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cellsResolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

합성회로 7

반응 조건

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C → rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.1 Reagents: Sodium bicarbonate Solvents: Water ; 16 h, 25 °C

참조

- Antibiotic pyrazinothiazine derivatives and process of preparation and use thereofPreparation of the quinazoline compounds and their application as EGFR inhibitor, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C

1.1 Reagents: Sodium borohydride Solvents: Ethanol

1.1 Reagents: Sodium borohydride Solvents: Ethanol

참조

- A fragment-based approach to understanding inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomeraseEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives, ChemBioChem, 2005, 6(10), 1866-1874

합성회로 9

반응 조건

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 0 °C; 10 min, 0 °C

참조

- New chemoenzymatic pathway for β-adrenergic blocking agents, Tetrahedron: Asymmetry, 2005, 16(8), 1485-1494

합성회로 10

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Potassium carbonate Solvents: Ethanol

1.2 Reagents: Hydrogen Catalysts: Palladium

2.1 Reagents: Potassium carbonate Solvents: Ethanol

참조

- Preparation and application of a chiral C3-building block for amino alcohol synthesis by bakers' yeast reduction of 1-acyloxy-3-azido-2-propanone, Tetrahedron Letters, 1989, 30(28), 3701-2

합성회로 11

반응 조건

1.1 Reagents: Sodium hypochlorite Solvents: Tetrahydrofuran , Water

참조

- Stereoselective process for the preparation of (S)-5-(hydroxymethyl)-2-oxazolidinone, United States, , ,

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials

- 2-OXAZOLIDINONE, 5-(HYDROXYMETHYL)-3-[(1S)-1-PHENYLETHYL]-, (5S)-

- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-

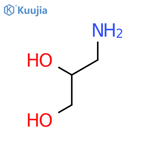

- (S)-3-Amino-1,2-propanediol

- (S)-benzyl 2-oxooxazolidine-5-carboxylate

- Butanamide, 3-hydroxy-4-(triphenylmethoxy)-, (3S)-

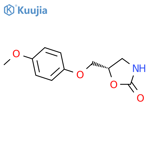

- (S)-5-(4-methoxyphenoxymethyl)-1,3-oxazolidin-2-one

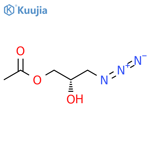

- 1,2-Propanediol, 3-azido-, 1-acetate, (S)-

- (4S)-2-Phenyl-1,3,2-dioxaborolane-4-acetamide

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 관련 문헌

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

97859-51-3 ((5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one) 관련 제품

- 1247619-00-6(2-amino-2-(oxan-4-yl)acetonitrile)

- 2229144-03-8(2-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)prop-2-enoic acid)

- 2862-90-0(1-{bicyclo4.1.0heptan-1-yl}ethan-1-one)

- 172923-77-2(Macrosphelide A)

- 51812-96-5(1,4-dihydroquinoline-4-thione)

- 1805984-43-3(Methyl 2-(aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-4-acetate)

- 1357740-72-7(4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one)

- 1019625-95-6([(4-Fluorophenyl)methyl](4-methylpentan-2-yl)amine)

- 1261457-97-9(2-Methoxy-4-(trifluoromethyl)benzyl chloride)

- 1261908-38-6(3-Fluoro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:97859-51-3)(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

순결:99%

재다:1g

가격 ($):179.0